3-Thiazolin-2-one, 4-hydrazino-
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Research
Heterocyclic compounds are a vast and essential class of organic molecules characterized by a ring structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.comijpsr.com These heteroatoms, typically nitrogen, oxygen, or sulfur, bestow unique chemical and physical properties upon the molecules. openaccessjournals.com This structural feature is fundamental to their widespread importance across various scientific disciplines, particularly in medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comijraset.com
In the realm of drug discovery, heterocyclic motifs are of paramount importance, with over 90% of new drugs incorporating these structures. ijraset.com Their prevalence is due to their ability to form specific interactions with biological targets like enzymes and receptors, leading to a wide range of therapeutic effects. ijraset.comijnrd.org Many naturally occurring biologically active molecules, including vitamins, alkaloids, and antibiotics, feature heterocyclic rings. ijpsr.comijraset.com Beyond pharmaceuticals, heterocyclic compounds are integral to the development of functional materials such as organic semiconductors and dyes, and they play a crucial role as intermediates in organic synthesis. openaccessjournals.comlongdom.org The ability to manipulate their structures allows chemists to fine-tune properties for specific applications, making them a cornerstone of modern chemical research. openaccessjournals.com
Overview of Thiazoline (B8809763) and Thiazole (B1198619) Scaffolds in Organic Synthesis and Design
Within the broad family of heterocycles, thiazoles and their partially saturated counterparts, thiazolines, represent a significant subclass. Both are five-membered rings containing a sulfur and a nitrogen atom. The thiazole ring is aromatic, while the thiazoline ring is non-aromatic. rsc.orgspast.org These scaffolds are integral components of numerous natural products and synthetic molecules with important biological activities. rsc.orgbohrium.com
Thiazoline and its derivatives are recognized for their diverse pharmacological potential, including anti-HIV, anticancer, and antibiotic properties. rsc.orgresearchgate.net They are found in natural products like curacin A and thiangazole. rsc.org In organic synthesis, thiazolines are versatile building blocks, serving as precursors for the synthesis of other important molecules like aldehydes, ketones, and the amino acid cysteine. rsc.orgresearchgate.net
The thiazole scaffold is a cornerstone in medicinal chemistry, found in numerous approved drugs such as the anti-HIV agent Ritonavir and the anti-inflammatory drug Meloxicam. spast.orgbohrium.com The versatility of the thiazole moiety has led to its incorporation into compounds with a wide array of biological activities, including antimicrobial, anticancer, and antioxidant effects. spast.orgbohrium.com The Hantzsch thiazole synthesis is a classic and widely used method for constructing this ring system, highlighting its foundational role in synthetic chemistry. researchgate.net
Fundamental Role of Hydrazine (B178648) Moieties in Synthetic and Medicinal Chemistry
Hydrazine (N₂H₄) and its organic derivatives are characterized by a nitrogen-nitrogen single bond and are highly valuable in chemistry. wikipedia.org The hydrazine moiety is a powerful nucleophile and a key building block for synthesizing a vast number of heterocyclic compounds, such as pyrazoles, triazoles, and pyridazines. wikipedia.orgmdpi.com This reactivity makes it an indispensable tool in organic synthesis.
In medicinal chemistry, hydrazine derivatives are precursors to a multitude of pharmaceuticals and agrochemicals. wikipedia.orgeschemy.com For instance, the antifungal medication fluconazole (B54011) and several anticancer agents are synthesized using hydrazine-based strategies. wikipedia.org Hydrazides, a stable and accessible derivative, are particularly important as they can be converted into various bioactive molecules, including hydrazones and a wide range of heterocycles. mdpi.comresearchgate.net These resulting compounds have demonstrated a broad spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.net Hydrazine's role as a convenient reducing agent, with by-products being the stable nitrogen gas and water, further enhances its utility in chemical processes. wikipedia.org
Contextualizing 3-Thiazolin-2-one, 4-hydrazino- within the Landscape of Thiazole Chemistry
The compound 3-Thiazolin-2-one, 4-hydrazino-, also known as 4-hydrazinylthiazol-2(3H)-one, combines the key structural features of the thiazole family with the reactive potential of a hydrazine group. This unique combination positions it as a significant intermediate in synthetic and medicinal chemistry. The core structure is a thiazolin-2-one ring, a derivative of thiazole, which provides a stable heterocyclic scaffold.
The presence of the 4-hydrazino (-NHNH₂) substituent is particularly noteworthy. This group serves as a highly reactive handle, allowing for further chemical modifications. For example, it can readily react with aldehydes and ketones to form hydrazones, a common strategy for building larger, more complex molecules. nih.govnih.gov This reactivity makes 3-Thiazolin-2-one, 4-hydrazino- a valuable building block for creating libraries of new compounds to be screened for biological activity. Research on related hydrazinyl-thiazole structures has shown that this class of compounds possesses a wide range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties. jst.go.jpresearchgate.netresearchgate.net Therefore, 3-Thiazolin-2-one, 4-hydrazino- serves as a crucial starting material for the development of new therapeutic agents and other functional molecules. researchgate.net
Structure
3D Structure
Properties
CAS No. |
34794-85-9 |
|---|---|
Molecular Formula |
C3H5N3OS |
Molecular Weight |
131.16 g/mol |
IUPAC Name |
(4E)-4-hydrazinylidene-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-2-1-8-3(7)5-2/h1,4H2,(H,5,6,7) |
InChI Key |
SNESZCZBEPAFCB-UHFFFAOYSA-N |
Isomeric SMILES |
C1/C(=N\N)/NC(=O)S1 |
Canonical SMILES |
C1C(=NN)NC(=O)S1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 3 Thiazolin 2 One, 4 Hydrazino and Its Analogs
Reactions Involving the Hydrazine (B178648) Functionality at Position 4 (or 2 for related compounds)
The hydrazine group, being a potent nucleophile, is the primary site for many chemical transformations of these thiazole (B1198619) derivatives. Its reactions typically involve condensation with carbonyl compounds to form stable hydrazones or subsequent cyclization to generate fused heterocyclic systems.
Condensation Reactions: Formation of Hydrazones and Schiff Bases
The reaction of a hydrazine derivative with an aldehyde or a ketone results in a nucleophilic addition-elimination reaction to form a hydrazone, a class of compounds containing a carbon-nitrogen double bond (C=N-N). cdnsciencepub.com This reaction is a cornerstone for the derivatization of hydrazinyl-thiazoles. The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable hydrazone, also known as a Schiff base. cdnsciencepub.comchemicalbook.com
This straightforward condensation is widely employed to synthesize extensive libraries of thiazole derivatives. For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized by reacting the corresponding hydrazine with various substituted aromatic and heteroaromatic ketones. pharmaguideline.com These reactions demonstrate the robustness of hydrazone formation as a synthetic strategy. The resulting hydrazones often exhibit increased lipophilicity compared to the parent hydrazine, a property that can be crucial for biological applications. nih.gov
The table below presents examples of hydrazone derivatives synthesized from 1-(4-(3-nitrophenyl)thiazol-2-yl)hydrazine, showcasing the variety of carbonyl compounds that can be utilized in this reaction.
| Starting Hydrazine | Reactant (Ketone/Aldehyde) | Resulting Hydrazone Derivative | Reference |
| 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine | Thiophene-2-carbaldehyde | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazine | pharmaguideline.com |
| 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine | 1-(Thiophen-2-yl)ethan-1-one | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine | pharmaguideline.com |
| 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine | 1-(Thiophen-3-yl)ethan-1-one | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-3-yl)ethylidene)hydrazine | pharmaguideline.com |
| 1-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazine | Acetophenone | 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-phenylethylidene)hydrazine | pharmaguideline.com |
Cyclization Reactions: Formation of Fused Heterocyclic Systems (e.g., Triazoles, Pyrazoles, Imidazolothiazoles)
The hydrazine moiety and the newly formed hydrazone linkage are excellent precursors for constructing fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of stable five- or six-membered rings fused to the thiazole core.
Pyrazoles: Pyrazole (B372694) rings can be fused to the thiazole scaffold through cyclocondensation reactions. In one synthetic approach, 2,3-disubstituted-1,3-thiazolidin-4-ones are first condensed with aldehydes to form 5-arylidene derivatives. These intermediates then undergo reaction with phenylhydrazine (B124118) in glacial acetic acid, which leads to the formation of tetrahydro-2H-pyrazolo[3,4-d]thiazole derivatives. numberanalytics.com This reaction proceeds by the initial formation of a phenylhydrazone, followed by an intramolecular cyclization and rearrangement to yield the fused pyrazole-thiazole system.
Triazoles: The formation of fused triazole rings is another important cyclization pathway. The Boulton–Katritzky rearrangement is a powerful method for synthesizing 1,2,3-triazoles from hydrazones. researchgate.net This rearrangement involves the recyclization of a heterocyclic system containing an N-O bond. In a related context, studies on the reaction of aroyl-containing pyrano[2,3-d]isoxazolones with various hydrazines have shown that the initially formed hydrazones can undergo a base-promoted Boulton–Katritzky rearrangement to yield substituted 1,2,3-triazoles. researchgate.net This highlights a sophisticated pathway where the hydrazine derivative initiates a cascade of reactions leading to a fused triazole product.
Thiazolopyridazines: Fused pyridazine (B1198779) rings can also be synthesized from hydrazinyl-thiazoles. For example, 2-amino-4-hydroxy-thiazole derivatives, when reacted with hydrazine hydrate (B1144303) in refluxing ethanol (B145695), yield the corresponding thiazolopyridazine derivatives. semanticscholar.org This reaction involves the condensation of the hydrazine with a dicarbonyl equivalent on the thiazole precursor, leading to the formation of the six-membered pyridazine ring fused to the thiazole.
Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring
The aromatic thiazole ring itself can participate in substitution reactions, although its reactivity is influenced by the presence of the sulfur and nitrogen heteroatoms and the existing substituents. The electron distribution in the thiazole ring makes it generally electron-deficient, which dictates its behavior towards electrophiles and nucleophiles.
Pi-electron density calculations show that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution, while the C2 position is the most electron-deficient and susceptible to nucleophilic attack. chemicalbook.comwikipedia.org The presence of electron-donating groups, such as an amino or hydrazine group, at the C2 or C4 position can activate the ring, particularly the C5 position, towards electrophilic attack. pharmaguideline.com
Electrophilic Substitution:
Halogenation: Thiazole is generally resistant to bromination unless activating groups are present. slideshare.netacs.org However, sequential bromination-debromination methods have been developed to synthesize the full family of bromothiazoles, including 2-bromothiazole, 4-bromothiazole, and 5-bromothiazole. acs.orglookchem.com The C5 position is the preferred site for electrophilic attack by halogens. pharmaguideline.comnumberanalytics.com
Nitration: Direct nitration of thiazoles can be challenging and may require harsh conditions. youtube.com Milder nitrating agents, such as a mixture of nitric acid and trifluoroacetic anhydride (B1165640), have been used to afford mononitro derivatives. researchgate.netsemanticscholar.orgumich.edu The position of nitration depends heavily on the substituents already on the ring. For instance, 2-acetamidothiazole (B125242) can be nitrated at the 5-position, while under different conditions involving a tautomeric shift, nitration can occur at the ring nitrogen (position 3). cdnsciencepub.com
Nucleophilic Substitution: The C2 position of the thiazole ring is the most common site for nucleophilic substitution due to its electron-deficient character. pharmaguideline.comglobalresearchonline.net A halogen atom at the C2 position can be displaced by a strong nucleophile. pharmaguideline.com Furthermore, the proton at the C2 position is acidic and can be removed by strong bases like organolithium compounds, creating a nucleophilic C2-lithiated species that can react with various electrophiles. wikipedia.org This metallation strategy is a powerful tool for functionalizing the C2 position.
Modifications at Other Positions of the Thiazole/Thiazoline (B8809763) Scaffold
Beyond the primary reactivity of the hydrazine group and the core ring, derivatization can be achieved by modifying other functional groups attached to the thiazole/thiazoline scaffold.
For example, a hydroxyl group on the thiazole ring can be a handle for further reactions. The reaction of 4-hydroxy-1,3-thiazole derivatives with acetic anhydride demonstrates the acylation of this group. semanticscholar.org Similarly, starting materials can be built up to introduce the thiazole ring later in the synthesis. The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, is a classic and versatile method for forming the thiazole ring. nanobioletters.com In one example, thymol (B1683141) was first modified by O-alkylation, and the resulting ketone derivative was then used in a multi-step sequence involving condensation with thiosemicarbazide (B42300) and subsequent heterocyclization to build the desired 2-hydrazinyl-4-phenyl-1,3-thiazole product. nih.gov
Another strategy involves the Knoevenagel condensation of an active methylene (B1212753) group at the C5 position of a thiazolidinone ring with aldehydes. This was demonstrated in the synthesis of 5-benzylidene derivatives of 2,3-disubstituted-1,3-thiazolidin-4-ones, which served as precursors for fused pyrazole systems. numberanalytics.com These examples show that functional groups at various positions provide ample opportunities for structural diversification.
Advanced Spectroscopic and Structural Elucidation Methodologies for Hydrazinothiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of hydrazinothiazole derivatives. By analyzing the magnetic properties of atomic nuclei, ¹H-NMR and ¹³C-NMR provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the unambiguous assignment of the molecular structure.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Proton NMR (¹H-NMR) spectroscopy is fundamental in identifying the number and types of protons in a molecule, as well as their neighboring environments. In the context of 4-hydrazino-3-thiazolin-2-one derivatives, specific proton signals offer diagnostic information for structural confirmation.
The formation of hydrazone derivatives is often confirmed by the disappearance of the D₂O exchangeable signal of the hydrazide NH₂ group. mdpi.com For instance, in a series of 2-(2-arylethylidene)hydrazinyl)quinazolin-4(3H)-ones, the singlet signal for the CH₃ protons of the N=C-CH₃ moiety appears in the range of δ 2.24–2.40 ppm. mdpi.com Similarly, for 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the methyl protons (CH₃) resonate as a singlet at approximately δ 2.34 ppm. nih.gov
The protons of the thiazole (B1198619) ring itself provide key signals. For example, the C₅H proton of the thiazole ring in 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives appears as a singlet around δ 7.65 ppm. nih.gov Aromatic protons from various substituents attached to the hydrazone moiety or the thiazole ring typically appear in the downfield region of the spectrum. mdpi.comnih.gov Exchangeable protons, such as those of NH groups, are often observed as broad singlets and can be confirmed by D₂O exchange experiments. nih.gov For example, the NH proton in 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives can be seen as a broad singlet at chemical shifts as high as δ 11.41 ppm. nih.gov
Interactive Table: ¹H-NMR Spectral Data for Selected Hydrazinothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |
| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine | DMSO-d₆ | 2.34 (s, 3H) | CH₃ | nih.gov |
| 7.05–7.07 (m, 1H) | Thiophene-H | nih.gov | ||
| 7.35–7.41 (m, 1H) | Thiophene-H | nih.gov | ||
| 7.44–7.50 (m, 1H) | Thiophene-H | nih.gov | ||
| 7.65 (s, 1H) | Thiazole C₅-H | nih.gov | ||
| 7.69–7.71 (m, 1H) | Ar-H | nih.gov | ||
| 8.11–8.14 (m, 1H) | Ar-H | nih.gov | ||
| 8.31–8.35 (m, 1H) | Ar-H | nih.gov | ||
| 8.70 (s, 1H) | Ar-H | nih.gov | ||
| 11.41 (bs, 1H) | NH | nih.gov | ||
| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-phenylethylidene)hydrazine | DMSO-d₆ | 2.34 (s, 3H) | CH₃ | nih.gov |
| 7.38–7.45 (m, 3H) | Ar-H | nih.gov | ||
| 7.67 (s, 1H) | Thiazole C₅-H | nih.gov | ||
| 7.69–7.73 (m, 1H) | Ar-H | nih.gov | ||
| 7.77–7.80 (m, 2H) | Ar-H | nih.gov | ||
| 8.13–8.16 (m, 1H) | Ar-H | nih.gov | ||
| 8.31–8.33 (m, 1H) | Ar-H | nih.gov | ||
| 8.72–8.73 (m, 1H) | Ar-H | nih.gov | ||
| 11.36 (bs, 1H) | NH | nih.gov |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment.
In hydrazinothiazole derivatives, the carbon atom of the thione group (C=S) in the imidazolidine-2-thione ring typically resonates at a downfield chemical shift, for example, around 180 ppm. mdpi.com The methine carbon atoms of the thiazole or imidazolidine (B613845) ring appear at distinct chemical shifts. For instance, in 4,5-dihydroxyimidazolidine-2-thione (B3052150) derivatives, these carbons can be found between 78 and 88 ppm. mdpi.com
For 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the carbon of the methyl group (CH₃) appears at approximately δ 14.6 ppm. nih.gov The thiazole ring carbons have characteristic signals, with the C₅ carbon appearing around δ 107.3 ppm and the C₄ carbon around δ 148.8 ppm. nih.gov The C=N carbon of the hydrazone moiety is typically observed in the range of δ 144-147 ppm. nih.gov The signals for aromatic carbons appear in the δ 120-150 ppm region. nih.gov
Interactive Table: ¹³C-NMR Spectral Data for a Selected Hydrazinothiazole Derivative
| Compound | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |
| 1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-phenylethylidene)hydrazine | DMSO-d₆ | 14.6 | CH₃ | nih.gov |
| 107.3 | Thiazole C₅ | nih.gov | ||
| 120.5 | Ar-C | nih.gov | ||
| 122.4 | Ar-C | nih.gov | ||
| 126.2 (2C) | Ar-C | nih.gov | ||
| 128.9 (2C) | Ar-C | nih.gov | ||
| 129.3 | Ar-C | nih.gov | ||
| 130.7 | Ar-C | nih.gov | ||
| 132.0 | Ar-C | nih.gov | ||
| 136.8 | Ar-C | nih.gov | ||
| 138.3 | Ar-C | nih.gov | ||
| 147.4 | C=N | nih.gov | ||
| 148.6 | Ar-C (C-NO₂) | nih.gov | ||
| 148.8 | Thiazole C₄ | nih.gov | ||
| 170.6 | Thiazole C₂ (C=N) | nih.gov |
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
For hydrazinothiazole derivatives, characteristic absorption bands are observed for various functional groups. The N-H stretching vibrations of the hydrazone and any amine or amide groups typically appear in the region of 3100-3500 cm⁻¹. mdpi.comnih.gov The C=O stretching vibration of the thiazolinone ring or other carbonyl groups is a strong, sharp band usually found between 1650 and 1720 cm⁻¹. mdpi.comnih.gov The C=N stretching of the hydrazone linkage and the thiazole ring is observed in the 1580-1640 cm⁻¹ region. mdpi.comnih.gov Aromatic C-H stretching bands are generally seen above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. mdpi.com The C=C stretching vibrations of aromatic rings are found in the 1445-1600 cm⁻¹ range. nih.gov
Interactive Table: Characteristic IR Absorption Bands for Hydrazinothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3100 - 3500 | mdpi.comnih.gov |
| C-H (aromatic) | Stretching | >3000 | mdpi.com |
| C-H (aliphatic) | Stretching | <3000 | mdpi.com |
| C=O | Stretching | 1650 - 1720 | mdpi.comnih.gov |
| C=N | Stretching | 1580 - 1640 | mdpi.comnih.gov |
| C=C (aromatic) | Stretching | 1445 - 1600 | nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.
In the analysis of hydrazinothiazole derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. sapub.orgresearchgate.net Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for substituted 2-thiazolin-4-one derivatives have been studied, and the fragmentation is dependent on the nature of the substituent at the 2-position. nih.gov For example, the loss of specific side chains or the cleavage of the thiazole ring can lead to characteristic fragment ions. researchgate.net HRMS data, which provides the exact mass of the molecular ion, is often used to confirm the calculated elemental composition, adding a high degree of confidence to the structural assignment. nih.gov
Single-Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation
For hydrazinothiazole derivatives, X-ray crystallography has been used to confirm the molecular structure and to study intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com For example, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, synthesized from a triazole-thione precursor, revealed a triclinic crystal system with the triazole and indole (B1671886) rings being twisted from each other. mdpi.com In another example, the supramolecular structure of a chromene derivative containing a benzo[c] mdpi.comnih.govthiazine dioxide moiety showed hydrogen-bonded chains and stacking interactions between the dihydrothiazine rings. nih.gov This detailed structural information is invaluable for understanding the molecule's physical and biological properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
The UV-Vis spectra of hydrazinothiazole derivatives are characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic rings and the hydrazone chromophore. The position and intensity of these bands can be influenced by the substituents on the molecule and the solvent used for the measurement (solvatochromism). researchgate.net For instance, the study of isatin (B1672199) hydrazone derivatives showed that the tautomeric equilibrium and Z-E photoisomerization could be influenced by solvent polarity and the presence of anions, leading to changes in the UV-Vis spectra. researchgate.net In some cases, theoretical calculations using methods like Density Functional Theory (DFT) are employed to better understand and predict the electronic transitions observed in the experimental UV-Vis spectra. mdpi.comdergipark.org.tr
Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Thiazolin-2-one, 4-hydrazino- and related molecules. Density Functional Theory (DFT) is a particularly prominent method for these investigations, offering a balance between accuracy and computational cost. nih.gov Functionals such as B3PW91 with basis sets like 6-311G(d,p) are utilized to explore the electronic, structural, and chemical properties of similar thiazole-based hydrazone scaffolds. nih.gov These calculations are crucial for validating molecular structures and understanding interatomic potentials, providing a foundation for more complex simulations. nih.govatlantis-press.com
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic properties of molecules. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. nih.gov For instance, in a study of related thiazole-based hydrazones, the HOMO-LUMO energy gap was found to be a significant indicator of nonlinear optical (NLO) properties, with a smaller gap correlating to a larger NLO response. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Thiazole Hydrazone Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
|---|---|---|---|
| TCAH1 | -6.011 | -1.888 | 4.123 |
| TCAH2 | -5.996 | -2.064 | 3.932 |
| TCAH3 | -6.123 | -2.043 | 4.080 |
| TCAH4 | -6.025 | -2.001 | 4.024 |
| TCAH5 | -6.014 | -2.025 | 3.989 |
| TCAH6 | -6.002 | -2.041 | 3.961 |
| TCAH7 | -5.989 | -2.057 | 3.932 |
| TCAH8 | -5.876 | -2.281 | 3.595 |
Data adapted from a study on thiazole-based hydrazones (TCAH1-TCAH8) and is illustrative for this class of compounds. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP map displays electron-rich areas (negative potential), typically associated with lone pairs of heteroatoms, and electron-deficient areas (positive potential), usually around hydrogen atoms bonded to electronegative atoms. This information is critical for understanding non-covalent interactions, particularly in the context of ligand-receptor binding.
Global reactivity descriptors, derived from the energies of FMOs, provide quantitative measures of a molecule's reactivity and stability. atlantis-press.com These descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.
These parameters are calculated using DFT and are instrumental in comparing the reactivity profiles of different derivatives within the thiazolinone family. atlantis-press.comresearchgate.net
Vibrational frequency analysis, performed computationally, serves two main purposes. Firstly, it is used to confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. Secondly, the calculated vibrational frequencies can be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) spectroscopy to validate the computed structure. nih.gov
Conformational flexibility studies are essential for understanding how a molecule like 3-Thiazolin-2-one, 4-hydrazino- might adapt its shape to fit into a biological target's binding site. By exploring the potential energy surface, researchers can identify low-energy conformers and the energy barriers between them. This information is particularly important for molecules with rotatable bonds, as the bioactive conformation may not be the global minimum energy structure in isolation.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is widely applied to thiazolinone and thiazole derivatives to elucidate their mechanism of action at a molecular level. nih.govrsc.org For instance, a pyrazolinone-thiazolinone derivative, structurally related to 3-Thiazolin-2-one, 4-hydrazino-, was docked into the active sites of several protein kinases, including EGFR, VEGFR-2, and BRAFV600E, to rationalize its observed anticancer activity. nih.gov
These simulations can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.gov In many cases, the carbohydrazide (B1668358) or hydrazino group is identified as a crucial feature for forming hydrogen bonds with the target protein. nih.gov The results of docking studies are often used to explain structure-activity relationships (SAR) and to guide the design of new, more potent derivatives. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability Analysis
While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of a docked pose and to refine the binding mode. These simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the biological environment.
MD simulations are a logical next step after docking to validate the predicted binding modes of thiazolinone derivatives. By analyzing the trajectory of the simulation, researchers can calculate parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions. Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone.
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure of synthesized compounds. nih.govnih.govnih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra of molecules. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with experimental UV-Vis spectra. For example, studies on thiazole-based hydrazones have shown that a smaller HOMO-LUMO gap often leads to a bathochromic (red) shift in the absorption spectrum. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C) of a molecule. nih.govnih.gov These theoretical chemical shifts are then compared to experimental NMR data to aid in the structural elucidation of newly synthesized thiazolinone and thiazole derivatives. nih.govnih.gov For example, the calculated chemical shifts for protons and carbons in the thiazole ring and associated functional groups have been shown to be in good agreement with experimental values, helping to confirm the proposed structures. nih.govnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Thiazolin-2-one, 4-hydrazino- |
| 2-amino-4-(p-tolyl)thiazole |
| 2-methoxy-1,3-thiazole |
| Thiazole-4-carboxaldehyde |
| Thiophene-2-carbohydrazide |
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in the chemical and biological sciences to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are instrumental in predicting the activity of novel chemical entities, thereby guiding the synthesis of more potent and selective drug candidates. wikipedia.orgnih.gov While specific QSAR studies on 3-Thiazolin-2-one, 4-hydrazino- are not extensively documented in public literature, a wealth of research exists on structurally related thiazolinone, thiazolidinone, and hydrazone derivatives, providing a robust framework for understanding the theoretical underpinnings of their activity.
The fundamental principle of QSAR is to establish a correlation in the form of a mathematical model:
Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org
The predictors in these models consist of physicochemical properties or theoretical molecular descriptors, while the response variable is typically a measure of biological activity, such as the concentration of a substance required to produce a specific biological effect. wikipedia.org
Research into related heterocyclic structures demonstrates the application of both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies. nih.govindexcopernicus.com
2D-QSAR: In 2D-QSAR studies, the descriptors are derived from the 2D representation of the molecule. A study on thiazolidine-4-one derivatives as potential anti-tubercular agents utilized the QSARINS software to develop a 2D model. nih.gov From a pool of 2300 calculated descriptors, a predictive model was built using a select few that showed a strong correlation with anti-tubercular activity. nih.gov The statistical robustness of the model was confirmed by high values for R² (0.9092) and R²adj (0.8950). nih.gov The descriptors identified as significant in this model included MLFER_S, GATSe2, Shal, and EstateVSA 6, which were positively correlated with activity, while SpMAD_Dzs 6 showed a negative correlation. nih.gov This suggests that higher polarizability, electronegativity, and specific surface area contributions enhance the anti-tubercular activity of these derivatives. nih.gov
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D spatial arrangement of molecular fields. nih.govmdpi.com These methods are widely used for ligand-based drug design. mdpi.com
For instance, a 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors revealed that the CoMSIA model was superior to the CoMFA model, with a cross-validated q² of 0.740 and a non-cross-validated r² of 0.851. nih.gov The analysis highlighted that the electrostatic field had the highest correlation with the inhibitory activity. nih.gov Similarly, a study on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists also found the CoMSIA model to be statistically superior to the CoMFA model. mdpi.com This CoMSIA model was based on a combination of steric, electrostatic, hydrophobic, and H-bond donor descriptors. mdpi.com
The insights from 3D-QSAR are often visualized using contour maps. These maps indicate regions around the molecule where specific properties would be favorable or unfavorable for activity. For example, in the study of pyrazole-thiazolinone derivatives, the contour maps provided guidance on how to modify the structure to increase its inhibitory effect on the EGFR kinase. nih.gov
QSAR studies have also been successfully applied to hydrazone derivatives. A 3D-QSAR analysis of hydrazone derivatives with activity against Trypanosoma cruzi indicated that a specific electrostatic arrangement, where electron-deficient atoms are aligned along the main axis of the molecule, positively correlates with the compound's biological activity. nih.gov Another QSAR investigation on arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents revealed a significant correlation between antibacterial activity and physicochemical parameters such as the hydrophobic parameter (ClogP), aqueous solubility (LogS), calculated molar refractivity, topological polar surface area, and the number of hydrogen bond acceptors. nih.gov
The predictive power of any QSAR model is heavily reliant on its statistical validation. imist.ma Both internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds are crucial steps to ensure the model's robustness and ability to accurately predict the activity of new compounds. nih.govmdpi.com
Table 1: Summary of Statistical Results from QSAR Studies on Related Structures
| Study Subject | QSAR Method | R² / r² | q² | Key Findings | Reference |
|---|---|---|---|---|---|
| Pyrazole-thiazolinone derivatives (EGFR kinase inhibitors) | CoMFA | 0.862 | 0.644 | Electrostatic fields are significant for activity. | nih.gov |
| Pyrazole-thiazolinone derivatives (EGFR kinase inhibitors) | CoMSIA | 0.851 | 0.740 | Superior to CoMFA model; electrostatic field has highest correlation. | nih.gov |
| Pyrazole-thiazolinone derivatives (EGFR kinase inhibitors) | 2D-QSAR (GA-MLR) | 0.843 | 0.787 | High predictive ability with three selected descriptors. | nih.gov |
| 2-imino-thiazolidin-4-one derivatives (S1P1 receptor agonists) | CoMFA | 0.973 | 0.751 | Electrostatic and steric properties play a significant role. | mdpi.com |
| 2-imino-thiazolidin-4-one derivatives (S1P1 receptor agonists) | CoMSIA | 0.923 | 0.739 | Based on steric, electrostatic, hydrophobic, and H-bond donor descriptors. | mdpi.com |
| Thiazolidine-4-one derivatives (Anti-tubercular agents) | 2D-QSAR | 0.9092 | Not specified | High polarizability, electronegativity, and surface area contributions increase activity. | nih.gov |
| Hydrazone derivatives (T. cruzi inhibitors) | 3D-QSAR (CoMFA) | Not specified | Not specified | An alignment of electron-deficient atoms along the molecular axis correlates with activity. | nih.gov |
| Arylidene (benzimidazol-1-yl)acetohydrazones (Antibacterial) | Hansch Analysis | 0.914 - 0.983 | Not specified | Hydrophobicity, solubility, and molar refractivity are significant. | nih.gov |
Table 2: Significant Molecular Descriptors in QSAR Models of Related Structures
| Descriptor Type | Specific Descriptor | Correlation with Activity | Compound Class Studied | Reference |
|---|---|---|---|---|
| Electrostatic | Electrostatic Field | Positive | Pyrazole-thiazolinone derivatives | nih.gov |
| Steric | Steric Field | Significant | 2-imino-thiazolidin-4-one derivatives | mdpi.com |
| Hydrophobic | Hydrophobic Field | Significant | 2-imino-thiazolidin-4-one derivatives | mdpi.com |
| Hydrogen Bonding | H-bond Donor Field | Significant | 2-imino-thiazolidin-4-one derivatives | mdpi.com |
| Physicochemical | MLFER_S | Positive | Thiazolidine-4-one derivatives | nih.gov |
| Physicochemical | GATSe2 | Positive | Thiazolidine-4-one derivatives | nih.gov |
| Physicochemical | SpMAD_Dzs 6 | Negative | Thiazolidine-4-one derivatives | nih.gov |
| Hydrophobic | ClogP | Significant | Arylidene (benzimidazol-1-yl)acetohydrazones | nih.gov |
| Solubility | LogS | Significant | Arylidene (benzimidazol-1-yl)acetohydrazones | nih.gov |
Conclusion
Mechanistic Studies of Molecular Interactions and Biological Activities of Hydrazinothiazole Derivatives Excluding Clinical Outcomes
Exploration of Enzyme Inhibition Mechanisms
Hydrazinothiazole derivatives have been extensively studied for their ability to inhibit a diverse range of enzymes through various molecular interactions. These interactions are often characterized by the formation of hydrogen bonds, hydrophobic interactions, and coordination with metallic cofactors within the enzyme's active site.
Inhibition of Fungal Enzymes (e.g., Lanosterol (B1674476) C14α-demethylase)
The enzyme lanosterol 14α-demethylase (LDM or CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for the integrity of fungal cell membranes. nih.gov Inhibition of this cytochrome P450 enzyme is a primary mechanism for azole-based antifungal agents. nih.gov These drugs typically contain a triazole or imidazole (B134444) ring, where a nitrogen atom coordinates directly with the heme iron atom in the active site of LDM. nih.gov This interaction blocks the demethylation of lanosterol, depleting ergosterol and leading to the accumulation of toxic sterol intermediates, which ultimately disrupts membrane function and inhibits fungal growth. nih.govnih.gov
Hydrazinothiazole derivatives, particularly those incorporating a triazole moiety, are designed to exploit this mechanism. nih.govconicet.gov.ar Molecular modeling and in silico studies suggest that these compounds can effectively bind to the LDM active site, with the triazole group interacting with the heme iron and other parts of the molecule forming stabilizing hydrophobic interactions within the enzyme's binding pocket. nih.govconicet.gov.ar For instance, studies on triazole derivatives have shown they can inhibit ergosterol production by over 90% in Candida albicans. nih.gov
Modulation of Kinase Activity
Hydrazinothiazole and related hydrazone derivatives have demonstrated significant potential as modulators of various protein kinases, which are pivotal in cellular signaling pathways that control cell growth, proliferation, and angiogenesis.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Inhibiting its kinase activity is a validated anti-cancer strategy. nih.gov Hydrazinothiazole-related structures, such as thiadiazole derivatives, have been designed to target the ATP-binding site of VEGFR-2. nih.gov These inhibitors typically feature a heterocyclic head, a linker, a pharmacophore group with hydrogen bond donors and acceptors, and a hydrophobic tail. nih.gov This structure allows them to form crucial hydrogen bonds with key amino acid residues like Asp1044 and Glu883 in the DFG (Asp-Phe-Gly) motif of the kinase domain. nih.gov
One potent thiadiazole derivative, compound 14 , exhibited a VEGFR-2 inhibitory concentration (IC50) of 103 nM. nih.gov Another series of bis( brieflands.comresearchgate.netnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also showed potent VEGFR-2 inhibition, with IC50 values in the low nanomolar range, comparable to the standard drug sorafenib. nih.gov For example, a derivative with a 2,5-dichloro substitution (23j ) had an IC50 of 3.7 nM. nih.gov
c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in cancer development and progression when aberrantly activated. researchgate.netnih.gov Several hydrazone-containing derivatives have been developed as c-Met inhibitors. Imidazo[1,2-α]pyridine derivatives bearing a triazole moiety have shown significant c-Met inhibition; derivatives 6d , 6e , and 6f inhibited the kinase by 55.3%, 53.0%, and 51.3%, respectively, at a concentration of 25 µM. researchgate.netnih.gov These compounds were found to block c-Met phosphorylation effectively. researchgate.netnih.gov
Similarly, phenanthrotriazine derivatives with an arylidene hydrazone structure have been identified as potent c-Met inhibitors, with some showing IC50 values in the low micromolar range against various cancer cell lines. brieflands.comresearchgate.net Docking studies indicate these molecules interact with key residues such as Asn1209, Asp1164, and Asp1231 in the c-Met kinase domain. brieflands.comresearchgate.net
Histone Acetyl Transferases (HATs): Histone acetylation is a critical epigenetic modification that regulates gene expression. Hydralazine derivatives, which share the hydrazine (B178648) functional group, have been shown to inhibit the catalytic activity of histone acetyltransferases in a dose-dependent manner. mdpi.com This inhibition can lead to impaired histone acetylation in cells, potentially affecting processes like liver regeneration. mdpi.com
Modulation of Other Enzymes
The versatile structure of hydrazinothiazole derivatives allows them to interact with a wide range of other enzymes implicated in various diseases.
Monoamine Oxidase B (MAO-B) and Cholinesterases: Inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) is a key therapeutic strategy for neurodegenerative disorders like Parkinson's and Alzheimer's disease. brieflands.com MAO-B is responsible for the degradation of dopamine, while AChE hydrolyzes the neurotransmitter acetylcholine. brieflands.comnih.gov
Several series of 2-hydrazinothiazole derivatives have been synthesized and found to act as potent and, in some cases, dual inhibitors of both MAO-B and AChE. brieflands.com For instance, 2-[2-(3-hydroxybenzylidene)hydrazinyl]-4-(3,4-dichlorophenyl)thiazole (2h ) showed high inhibitory activity against both AChE (IC50 = 0.030 µM) and MAO-B (IC50 = 0.048 µM). brieflands.com The inhibitory activity of these compounds against MAO-B can be very high, with some derivatives showing over 90% inhibition at a 10⁻⁴ M concentration. brieflands.com Similarly, various thiazolylhydrazone derivatives have demonstrated significant AChE inhibition. nih.gov Kinetic studies have revealed different inhibition patterns, including mixed-type inhibition for some 1,2,3-triazole-hydrazone hybrids against cholinesterases.
Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent enzymes involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. Dihydropyrazothiazole derivatives have been evaluated as inhibitors of MMP-2 and MMP-8. One potent compound, E17 , displayed IC50 values of 2.80 µM for MMP-2 and 5.6 µM for MMP-8. Other thiadiazole-based inhibitors have been shown to coordinate with the catalytic zinc ion in the active site of MMPs via a sulfur atom.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates the production of inflammatory prostaglandins. nih.gov Its selective inhibition is a goal for anti-inflammatory therapies with reduced gastrointestinal side effects. nih.gov Thiazole (B1198619) and 2-imino-4-thiazolidinone derivatives have been identified as selective COX-2 inhibitors. One 5,6-diarylimidazo[2,1-b]thiazole derivative was found to be a potent and selective COX-2 inhibitor, while certain 2-imino-4-thiazolidinone derivatives also showed strong COX-2 inhibition with IC50 values in the low micromolar range.
Methylene (B1212753) Tetrahydrofolate Reductase (MTHFR): MTHFR is a key enzyme in folate metabolism, and its activity is allosterically regulated. Dysregulation of MTHFR is associated with various diseases. While direct inhibition studies on hydrazinothiazole derivatives are limited, the enzyme is a known target for small molecule modulators, and its inhibition has been proposed as a strategy in cancer therapy.
Interaction with Cellular Pathways and Processes
Beyond direct enzyme inhibition, hydrazinothiazole derivatives can trigger broader cellular responses, most notably programmed cell death.
Induction of Programmed Cell Death (Apoptosis and Necrosis)
The inhibition of key survival pathways by hydrazinothiazole derivatives often culminates in the induction of apoptosis (programmed cell death), a critical mechanism for their anticancer effects.
Inhibition of receptor tyrosine kinases like VEGFR-2 and c-Met directly impacts downstream signaling pathways that promote cell survival and block apoptosis. nih.govresearchgate.net Studies have shown that derivatives targeting these kinases can induce apoptosis, as confirmed by Annexin V/propidium iodide assays and Hoechst staining. brieflands.comresearchgate.net For example, treatment with active imidazopyridine hydrazone derivatives led to a significant increase in apoptotic cells. researchgate.netnih.gov Similarly, a thiadiazole derivative (14 ) that inhibits VEGFR-2 induced a substantial pro-apoptotic effect in MCF-7 breast cancer cells, with a marked increase in both early (16.53%) and late (29.57%) apoptosis. nih.gov A slight increase in necrotic cells (5.95%) was also observed. nih.gov
The molecular mechanism of this apoptosis induction often involves the modulation of the Bcl-2 family of proteins. nih.govnih.gov Active derivatives have been shown to upregulate the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the BAX/Bcl-2 ratio leads to the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov For instance, a potent VEGFR-2 inhibitor was found to increase the levels of caspase-3 and caspase-9, confirming the activation of the intrinsic apoptotic pathway. nih.gov Furthermore, these compounds can arrest the cell cycle, often in the G0/G1 or G2/M phase, preventing cancer cells from proliferating and making them more susceptible to apoptosis. nih.govnih.govbrieflands.com
Data Tables
Table 1: Inhibition of Kinases by Hydrazinothiazole and Related Derivatives
| Compound/Derivative Series | Target Kinase | Inhibition Data | Source(s) |
|---|---|---|---|
| Thiadiazole derivative 14 | VEGFR-2 | IC50: 103 nM | nih.gov |
| Bis-triazolo-quinoxaline 23j | VEGFR-2 | IC50: 3.7 nM | nih.gov |
| Imidazopyridine hydrazone 6d | c-Met | 55.3% inhibition @ 25 µM | researchgate.netnih.gov |
| Imidazopyridine hydrazone 6e | c-Met | 53.0% inhibition @ 25 µM | researchgate.netnih.gov |
Table 2: Inhibition of Other Enzymes by Hydrazinothiazole and Related Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Data | Source(s) |
|---|---|---|---|
| Derivative 2h | AChE | IC50: 0.030 µM | brieflands.com |
| Derivative 2h | MAO-B | IC50: 0.048 µM | brieflands.com |
| N,N'-bis-salicylhydrazine | HIV-1 Integrase | IC50: 0.7 µM | youtube.com |
| Dihydropyrazothiazole E17 | MMP-2 | IC50: 2.80 µM | |
| Dihydropyrazothiazole E17 | MMP-8 | IC50: 5.6 µM |
Table 3: Induction of Apoptosis by Hydrazinothiazole and Related Derivatives
| Compound/Derivative | Cell Line | Apoptosis Data | Source(s) |
|---|---|---|---|
| Thiadiazole derivative 14 | MCF-7 | Early Apoptosis: 16.53%Late Apoptosis: 29.57%Necrosis: 5.95% | nih.gov |
| Bis-triazolo-quinoxaline 23j | HepG2 | Total Apoptosis: 40.12% | nih.gov |
| Phenanthrotriazine derivatives | MCF-7 | Induce moderate levels of apoptosis | brieflands.comresearchgate.net |
Receptor Binding Studies and Ligand-Target Specificity
The biological activity of 4-hydrazino-3-thiazolin-2-one derivatives is intrinsically linked to their ability to bind with high specificity to biological targets. Molecular docking and binding assays have elucidated how these ligands interact with the active sites of various proteins and enzymes.
For example, a series of 1,3,4-thiadiazole-2-thione derivatives were docked into the active site of human carbonic anhydrase II (hCA II). The results showed that the thione group acts as a zinc-binding moiety, orienting the inhibitor within the active site in a manner comparable to established sulfonamide inhibitors. This interaction is crucial for the observed inhibitory activity against carbonic anhydrase isozymes.
In another study, the interaction of 4-thiazolidinone (B1220212) derivatives containing an indolin-2-one moiety with the P-glycoprotein (P-gp) efflux pump was investigated. Molecular docking suggested that a specific interaction with the serine residue Ser222 in the transmembrane domain of P-gp is a key feature for derivatives that are transported by the pump. This highlights how specific amino acid residues within a receptor can determine the functional outcome of ligand binding.
The specificity of these interactions is further demonstrated in antifungal research. Derivatives of 2-hydrazinyl-4-phenyl-1,3-thiazole were docked against the fungal enzyme lanosterol C14α-demethylase. The study revealed that the 2-phenyl-thiazole fragment fits well within a hydrophobic pocket, while the hydrazine bridge allows for additional hydrogen bonding with polar residues like Tyr118, enhancing binding affinity. mdpi.com
Table 2: Receptor Binding and Target Specificity of Hydrazinothiazole and Related Derivatives
| Derivative Class | Target Protein | Key Interacting Residues/Moieties | Binding Outcome | Citation |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-2-thione | Human Carbonic Anhydrase II (hCA II) | Thione group (binds to Zinc) | Inhibition of enzyme activity | |
| 4-Thiazolidinone-indolin-2-one | P-glycoprotein (P-gp) | Ser222 | Transport by P-gp | |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole | Lanosterol C14α-demethylase | Tyr118, Leu376, Phe233 | Improved binding affinity, antifungal action | mdpi.com |
| Quinazolin-4(3H)-one-hydrazone | E. coli DNA Gyrase B | Gly77, Ile78 | Inhibition of enzyme activity | researchgate.net |
Structure-Activity Relationship (SAR) Studies on In Vitro Biological Efficacy
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of hydrazinothiazole derivatives influences their biological efficacy at a molecular level. These studies systematically modify parts of the molecule—such as the core scaffold, linkers, and peripheral substituents—to map their contribution to the compound's activity.
Research has consistently shown that the hydrazinothiazole nucleus is a critical pharmacophoric feature. nih.gov For instance, in a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the presence of this core was essential for selective inhibition of human monoamine oxidase B (hMAO-B). nih.govnih.gov Similarly, SAR studies on isatin-hydrazones revealed that specific substitutions on the aromatic rings are crucial for potent cytotoxicity and CDK2 kinase inhibition. nih.gov The combination of a 1,3-thiazole ring with hydrazide-hydrazone and carboxamide moieties was also found to be highly favorable for cytotoxic activity. nih.gov
Impact of Substituent Electronic and Steric Effects on Activity
The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents attached to the hydrazinothiazole core play a pivotal role in modulating biological activity.
Modifications to the peripheral aromatic rings can dramatically alter efficacy. In one study, replacing a methyl substituent with a more sterically bulky phenyl or 4-methoxyphenyl (B3050149) group on a triazinoquinazoline cycle led to a decrease in cytotoxicity against most cancer cell lines. This suggests that steric hindrance can negatively impact the interaction with the biological target.
Conversely, the electronic nature of substituents is often a key determinant of potency. SAR studies on isatin-hydrazones found that compounds with halogen substituents (strong electron-withdrawing groups) at the 2,6-positions of the C-ring were the most potent derivatives against breast cancer cell lines. nih.gov This indicates that altering the electronic distribution across the molecule can enhance its binding affinity or reactivity. The design of a novel 3-hydrazonoindolin-2-one scaffold (HI 5) as an anti-breast cancer agent was also based on the structural analysis of previous inhibitors, highlighting the importance of substituent placement for CDK2 inhibition. nih.gov
Table 3: Summary of Structure-Activity Relationships (SAR) for Hydrazinothiazole Derivatives
| Compound Series | Structural Variation | Observation | Biological Effect | Citation |
|---|---|---|---|---|
| Triazinoquinazoline Derivatives | Replacement of methyl with phenyl/methoxyphenyl | Increased steric bulk | Decreased cytotoxicity | |
| Isatin-Hydrazones | Halogen substituents at 2,6-positions of C-ring | Electron-withdrawing effect | Most potent cytotoxic derivatives | nih.gov |
| 2-Hydrazinyl-4-phenyl-1,3-thiazoles | Addition of C₂-hydrazone linkage and phenyl ring | Increased lipophilicity and flexibility | Superior antifungal potency | mdpi.com |
| 4-(3-Nitrophenyl)thiazol-2-ylhydrazones | Hydrazothiazole nucleus with meta-nitro phenyl group | Key pharmacophoric feature | Selective MAO-B inhibition | nih.govnih.gov |
Role of the Hydrazine Bridge and Thiazole Core in Molecular Recognition
The thiazole ring and the hydrazine bridge are not merely structural linkers but are active participants in molecular recognition and binding to biological targets.
The thiazole core often serves as an anchor, fitting into specific pockets of a receptor. In studies of antifungal 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives, the thiazole fragment was found to fit neatly into a hydrophobic pocket created by amino acid residues Leu376 and Phe233 of the target enzyme. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydrazino-3-thiazolin-2-one, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yields?
- Methodological Answer : The compound can be synthesized via hydrazine-mediated cyclization or Michael addition reactions. For example, hydrazine hydrate reacts with thiopyranone precursors under reflux in methanol or ethanol to form the hydrazino-thiazolinone core . Optimization involves adjusting solvent polarity (e.g., switching from ethanol to DMF for hindered substrates) and temperature (60–80°C for 6–12 hours). Catalytic bases like triethylamine may enhance nucleophilicity of hydrazine .
Q. Which spectroscopic techniques are most effective for characterizing 4-hydrazino-3-thiazolin-2-one, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and N–H stretches (3200–3400 cm⁻¹) from the thiazolinone and hydrazine groups .
- ¹H-NMR : Look for hydrazine NH protons as broad singlets (δ 4.5–6.0 ppm) and thiazolinone ring protons as deshielded signals (δ 6.5–8.0 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 248 for C₁₈H₁₆O derivatives) and fragmentation patterns help validate the structure .
Advanced Research Questions
Q. How can computational chemistry tools (e.g., DFT, molecular docking) predict the reactivity of 4-hydrazino-3-thiazolin-2-one in novel derivatization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model charge distribution, identifying nucleophilic (hydrazine NH) and electrophilic (thiazolinone C4) sites. Docking studies with enzymes (e.g., cyclooxygenase) predict binding affinities for SAR-guided modifications .
Q. What strategies resolve contradictions in biological activity data for 4-hydrazino-3-thiazolin-2-one derivatives (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Analysis : Test compounds across a wider concentration range (e.g., 0.1–100 μM) to distinguish selective activity from non-specific toxicity .
- Structural Analog Comparison : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate contributions to bioactivity .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., β-lactamase for antimicrobials) to correlate activity with specific targets .
Q. What derivatization approaches enhance the solubility and bioavailability of 4-hydrazino-3-thiazolin-2-one without compromising its core pharmacophore?
- Methodological Answer :
- PEGylation : Attach polyethylene glycol (PEG) chains to the hydrazine group via Schiff base formation, improving aqueous solubility .
- Prodrug Synthesis : Acetylate the NH hydrazine moiety to create acid-labile prodrugs that release the active compound in vivo .
Q. How can researchers analyze reaction mechanisms for unexpected byproducts (e.g., thiadiazine impurities) during 4-hydrazino-3-thiazolin-2-one synthesis?
- Methodological Answer :
- LC-MS Monitoring : Track intermediates in real-time to identify side reactions (e.g., oxidative cyclization forming thiadiazines) .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation pathways .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting 4-hydrazino-3-thiazolin-2-one’s anti-inflammatory activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
